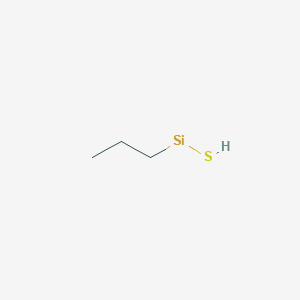

Mercapto-propylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C3H8SSi |

|---|---|

Molecular Weight |

104.25 g/mol |

InChI |

InChI=1S/C3H8SSi/c1-2-3-5-4/h4H,2-3H2,1H3 |

InChI Key |

DWUCCPNOMFYDOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si]S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mercapto-propylsilane

This guide provides a comprehensive overview of the synthesis and characterization of mercapto-propylsilane, with a primary focus on (3-Mercaptopropyl)trimethoxysilane (MPTMS), a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface modification, nanoparticle functionalization, and drug delivery applications.

Synthesis of (3-Mercaptopropyl)trimethoxysilane

The synthesis of (3-Mercaptopropyl)trimethoxysilane (MPTMS) is most commonly achieved through the nucleophilic substitution of a halogenated propyltrimethoxysilane with a sulfur-containing nucleophile. The two primary industrial methods involve the reaction of 3-chloropropyltrimethoxysilane with either sodium hydrosulfide or thiourea.

Synthesis via Sodium Hydrosulfide

This method involves the direct reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide (NaSH) in a suitable solvent, such as dimethylformamide or methanol.[1][2] The reaction proceeds via an SN2 mechanism, where the hydrosulfide anion displaces the chloride ion.

The overall reaction is as follows:

HS(CH₂)₃Si(OCH₃)₃ + NaCl ← Cl(CH₂)₃Si(OCH₃)₃ + NaSH

Synthesis via Thiourea

An alternative route involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by ammonolysis.[3] This method avoids the direct handling of odorous sodium hydrosulfide. The reaction proceeds in two steps: first, the formation of an isothiouronium salt, which is then hydrolyzed to yield the mercaptosilane.

The reaction steps are:

-

Cl(CH₂)₃Si(OCH₃)₃ + S=C(NH₂)₂ → [H₂N-C(=NH₂)-S-(CH₂)₃-Si(OCH₃)₃]⁺Cl⁻

-

[H₂N-C(=NH₂)-S-(CH₂)₃-Si(OCH₃)₃]⁺Cl⁻ + NH₃ → HS(CH₂)₃Si(OCH₃)₃ + Guanidinium Chloride

Characterization of (3-Mercaptopropyl)trimethoxysilane

The successful synthesis and purity of MPTMS are confirmed through various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the MPTMS molecule. The characteristic absorption bands confirm the presence of the mercapto, alkyl, and methoxysilyl groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2940-2840 | C-H stretching of the propyl chain | [4] |

| 2550-2600 | S-H stretching of the mercapto group | [5] |

| 1470-1450 | C-H bending of the propyl chain | [4] |

| 1190, 1080 | Si-O-C stretching of the methoxy groups | [4][6] |

| 815 | Si-C stretching | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and silicon atoms within the MPTMS molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 0.76 | Triplet | -Si-CH₂ -CH₂-CH₂-SH | [7] |

| 1.36 | Triplet | -Si-CH₂-CH₂-CH₂-SH | [7] |

| 1.72 | Sextet | -Si-CH₂-CH₂ -CH₂-SH | [7] |

| 2.54 | Quartet | -Si-CH₂-CH₂-CH₂ -SH | [7] |

| 3.57 | Singlet | -Si-(OCH₃ )₃ | [7] |

| Chemical Shift (δ, ppm) | Assignment |

| 8.5 | -Si-CH₂ -CH₂-CH₂-SH |

| 27.5 | -Si-CH₂-CH₂ -CH₂-SH |

| 28.0 | -Si-CH₂-CH₂-CH₂ -SH |

| 50.5 | -Si-(OCH₃ )₃ |

The ²⁹Si NMR spectrum of MPTMS shows a characteristic signal for the silicon atom. The chemical shift can vary depending on the solvent and the presence of hydrolysis and condensation products.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| -42 to -45 | Monomeric (3-Mercaptopropyl)trimethoxysilane (T⁰) | [8][9] |

| -50 to -52 | Hydrolyzed monomer or terminal group of a condensed species (T¹) | [8][9] |

| -58 to -60 | Dimer or middle group in a linear condensed species (T²) | [8][9] |

| -66 to -68 | Cross-linked silicon in a fully condensed network (T³) | [8][9] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of MPTMS results in characteristic fragmentation patterns that can be used for its identification.

| m/z | Proposed Fragment Ion |

| 196 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃OH]⁺ |

| 121 | [Si(OCH₃)₃]⁺ |

| 91 | [HS(CH₂)₃]⁺ |

| 75 | [Si(OCH₃)₂H]⁺ |

| 47 | [HSiO]⁺ |

Hydrolysis and Condensation

A key feature of MPTMS is the ability of its methoxysilyl groups to undergo hydrolysis and condensation reactions. This process is fundamental to the formation of self-assembled monolayers (SAMs) on various substrates and the creation of polysiloxane networks.

The process occurs in two main steps:

-

Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol. This reaction can be catalyzed by either acid or base.[10][11]

-

Condensation: The newly formed silanol groups can then react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bonds (Si-O-Si).[10][11]

Experimental Protocols

Synthesis of (3-Mercaptopropyl)trimethoxysilane via Sodium Hydrosulfide[1]

Materials:

-

3-Chloropropyltrimethoxysilane

-

Sodium hydrosulfide (NaSH)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydrosulfide (1.05 eq) in anhydrous DMF.

-

Heat the mixture to 80-90 °C with stirring.

-

Slowly add 3-chloropropyltrimethoxysilane (1.0 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at 90-100 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Remove the DMF solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure (3-Mercaptopropyl)trimethoxysilane.

Characterization Protocols

-

Dissolve 10-20 mg of the purified MPTMS sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

For neat liquid analysis (KBr plates):

-

Place a small drop of the MPTMS sample onto a clean, dry potassium bromide (KBr) plate.

-

Place a second KBr plate on top of the first, and gently press to form a thin liquid film between the plates.

-

Mount the plates in the FTIR sample holder for analysis.

For Attenuated Total Reflectance (ATR) analysis:

-

Ensure the ATR crystal is clean.

-

Place a single drop of the MPTMS sample directly onto the ATR crystal.

-

Acquire the spectrum.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions and characterization techniques may be necessary. Always consult relevant safety data sheets (SDS) and perform risk assessments before conducting any chemical synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. CN105153216A - Preparation method of 3-mercaptopropyl-trimethoxy silane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 7. Trimethoxysilylpropanethiol(4420-74-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Mercaptopropyltrimethoxysilane: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 3-mercaptopropyltrimethoxysilane (MPTMS), a versatile organosilane coupling agent. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are utilizing or considering this compound in their work. This document details its chemical and physical characteristics, spectroscopic signature, and key experimental protocols for its application, particularly in surface modification and the development of drug delivery systems.

Core Chemical and Physical Properties

3-Mercaptopropyltrimethoxysilane is a bifunctional molecule featuring a trimethoxysilyl group at one end and a thiol (mercaptan) group at the other. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic materials. The trimethoxysilyl group can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds. The terminal thiol group provides a reactive site for coupling with a variety of organic molecules, polymers, and metallic nanoparticles.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | C₆H₁₆O₃SSi | [1][2] |

| Molecular Weight | 196.34 g/mol | [1] |

| Appearance | Colorless transparent liquid | [2] |

| Density | 1.057 - 1.061 g/cm³ at 20°C | [2] |

| Boiling Point | 213-215 °C | [1] |

| Refractive Index | 1.4410 - 1.4430 at 25°C | [2] |

| Purity | ≥98% | [2] |

| Synonyms | (3-Thiopropyl)trimethoxysilane, 3-(Trimethoxysilyl)propanethiol | [1] |

| CAS Number | 4420-74-0 | [1] |

Spectroscopic and Analytical Data

The structural features of MPTMS can be elucidated through various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for MPTMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Si-CH₂- | 0.68 | t | [3] | |

| -CH₂- | 1.59 | m | [3] | |

| -CH₂-S | 2.5 | t | [3] | |

| SH | 1.22 | t | 12 | [4] |

| O-CH₃ | 3.51 | s | [3] |

¹³C NMR Chemical Shifts

| Assignment | Chemical Shift (δ, ppm) | Reference |

| Si-CH₂- | ~9.5 | [5] |

| -CH₂- | ~27.5 | [5] |

| -CH₂-S | ~28.0 | [5] |

| O-CH₃ | ~50.5 | [5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Vibration Mode | References |

| 2925-2855 | C-H | Stretching | [6] |

| 2550-2566 | S-H | Stretching | [7] |

| 1190 | C-O | Stretching | [6] |

| 1085 | Si-O-C | Stretching | [6] |

| 812 | Si-C | Stretching | [6] |

| 3527, 3612 | O-H | Stretching (hydrolyzed Si-OCH₃) | [6] |

Mass Spectrometry (MS)

The mass spectrum of MPTMS shows a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃OH]⁺ |

| 121 | [M - Si(OCH₃)₃]⁺ or [Si(OCH₃)₃ - H]⁺ |

Experimental Protocols

This section provides detailed methodologies for key experiments involving MPTMS, focusing on surface modification of silica nanoparticles for drug delivery applications.

Surface Modification of Silica Nanoparticles with MPTMS

This protocol describes the process of grafting MPTMS onto the surface of silica nanoparticles, a crucial step for subsequent drug conjugation.

Materials:

-

Silica nanoparticles (SiNPs)

-

3-Mercaptopropyltrimethoxysilane (MPTMS)

-

Toluene, anhydrous

-

Ethanol

-

Deionized water

-

Formic acid (for pH adjustment)

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Ultrasonic bath

-

Centrifuge

-

Soxhlet extractor

-

Vacuum oven

Procedure:

-

Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 100°C for 24 hours to remove any adsorbed water.[6]

-

Dispersion: Disperse 10 g of the dried silica nanoparticles in 150 mL of anhydrous toluene in a round-bottom flask. Use an ultrasonic bath for 30 minutes to ensure a homogenous dispersion, followed by mechanical stirring.[6]

-

Hydrolysis of MPTMS: In a separate beaker, prepare a solution by mixing 10 mL of deionized water, 10 mL of ethanol, and 2 mL of formic acid. To this solution, add the desired amount of MPTMS (e.g., 25-125 mL) under vigorous stirring. This step initiates the hydrolysis of the methoxy groups of MPTMS to form reactive silanol groups.[6]

-

Grafting Reaction: Slowly add the hydrolyzed MPTMS solution to the silica nanoparticle dispersion under continuous stirring. Heat the reaction mixture to 50°C and maintain the stirring for 4 hours.[6]

-

Purification:

-

Separate the modified nanoparticles from the solution by centrifugation.

-

To remove any unreacted MPTMS, perform a Soxhlet extraction for 12 hours using toluene as the solvent.[6]

-

-

Drying: Dry the purified MPTMS-modified silica nanoparticles in a vacuum oven at 90°C for 12 hours.[6]

Covalent Immobilization of Doxorubicin on MPTMS-Functionalized Silica Nanoparticles

This protocol outlines a general approach for conjugating a drug, using Doxorubicin (DOX) as an example, to the thiol groups on the surface of MPTMS-modified silica nanoparticles. This is often achieved through a linker molecule that reacts with both the thiol group and a functional group on the drug.

Materials:

-

MPTMS-functionalized silica nanoparticles (prepared as in 3.1)

-

Doxorubicin hydrochloride (DOX)

-

A bifunctional crosslinker (e.g., a maleimide-containing crosslinker that reacts with thiols)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (with appropriate molecular weight cut-off)

Equipment:

-

Reaction vials

-

Magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Activation of Nanoparticles (if necessary): Depending on the chosen crosslinker, the thiol groups on the MPTMS-modified nanoparticles may need to be in their free thiol form. If disulfide bonds have formed, reduction with a mild reducing agent may be necessary, followed by purification.

-

Crosslinker Conjugation: Disperse the MPTMS-functionalized nanoparticles in a suitable buffer (e.g., PBS). Add the bifunctional crosslinker (dissolved in a minimal amount of a compatible solvent like DMSO) to the nanoparticle suspension. The reaction conditions (temperature, time) will depend on the specific crosslinker used.

-

Purification: Remove the excess, unreacted crosslinker by repeated centrifugation and resuspension of the nanoparticles in fresh buffer.

-

Drug Conjugation: Prepare a solution of Doxorubicin in a suitable buffer. Add the Doxorubicin solution to the suspension of the crosslinker-activated nanoparticles. The reaction is typically carried out with gentle stirring, protected from light, for a specified period (e.g., 24 hours) at room temperature.[8]

-

Purification of the Drug-Conjugate:

-

Separate the DOX-conjugated nanoparticles from the reaction mixture by centrifugation.

-

To remove any non-covalently bound DOX, wash the nanoparticles multiple times with the buffer.

-

Further purification can be achieved by dialysis against the buffer to ensure the complete removal of free DOX and other small molecules.

-

-

Characterization:

-

Drug Loading Quantification: The amount of conjugated DOX can be determined by measuring the absorbance of the supernatant before and after the conjugation reaction using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (around 480 nm).[8] Alternatively, the nanoparticles can be broken down, and the released drug quantified by HPLC.[9][10]

-

Characterization of the Conjugate: The successful conjugation can be confirmed by various analytical techniques, including FTIR, which would show characteristic peaks of both the silica nanoparticle and the conjugated drug.

-

Role in Drug Delivery Systems

MPTMS is a key component in the design of advanced drug delivery systems, particularly those based on inorganic nanoparticles. Its primary role is to provide a versatile platform for the attachment of therapeutic agents. The logical workflow for its use in this context is depicted below.

This diagram illustrates the sequential process, starting from the surface modification of an inorganic nanoparticle with MPTMS to create a thiol-functionalized surface. This activated surface is then used for the covalent attachment of a therapeutic agent. The final drug-nanoparticle conjugate is then utilized for targeted delivery and subsequent release of the drug at the desired site. The bifunctional nature of MPTMS is central to this entire workflow, enabling the stable linkage of the drug payload to the nanoparticle carrier.

Safety and Handling

MPTMS is a chemical that requires careful handling. It is harmful if swallowed and may cause an allergic skin reaction.[2] It is also important to note that contact with moisture can lead to the liberation of methanol.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 3-mercaptopropyltrimethoxysilane for its effective and safe use in research and development. The provided data and protocols are intended to serve as a starting point for further application-specific optimization.

References

- 1. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-mercaptopropyltrimethoxysilane, cas:4420-74-0 Hengda Chemical [hengdasilane.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Mercapto-propylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of mercapto-propylsilane (MPTMS), a versatile organosilane compound widely utilized in surface modification, bioconjugation, and the development of advanced materials. This document details the chemistry of MPTMS, its interaction with various substrates, and its application in scientific research and drug development, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: A Bifunctional Approach

(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a bifunctional molecule, meaning it possesses two distinct reactive groups: a trimethoxysilyl group and a thiol (mercaptan) group. This dual functionality is the cornerstone of its mechanism of action, allowing it to act as a molecular bridge between inorganic and organic materials.

The Silane Moiety: Hydrolysis and Condensation for Inorganic Surface Binding

The trimethoxysilyl end of MPTMS is responsible for its ability to covalently bond to inorganic substrates rich in hydroxyl (-OH) groups, such as glass (silicon oxide), metal oxides, and ceramics.[1] This process occurs in two primary steps:

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.

-

Condensation: The newly formed silanol groups can then condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups of adjacent MPTMS molecules can undergo self-condensation to form a cross-linked polysiloxane network on the surface.

This silanization process effectively grafts a layer of MPTMS onto the inorganic surface, exposing the thiol groups for further functionalization.

The Thiol Moiety: A Versatile Handle for Organic and Metallic Interactions

The terminal thiol group (-SH) provides a reactive site for a variety of subsequent chemical modifications. Its primary modes of action include:

-

Metal-Thiolate Bonding: The thiol group has a strong affinity for noble metals, particularly gold (Au) and silver (Ag). It forms a strong, covalent metal-thiolate bond, which is the basis for the formation of self-assembled monolayers (SAMs) on these surfaces. This is a fundamental technique in the development of biosensors, plasmonic devices, and for the immobilization of nanoparticles.

-

Thiol-Ene "Click" Chemistry: The thiol group can readily react with an alkene (a molecule containing a carbon-carbon double bond) in the presence of a radical initiator or UV light. This "thiol-ene" reaction is a type of click chemistry, known for its high efficiency, specificity, and mild reaction conditions.[2] This allows for the covalent attachment of a wide range of organic and biological molecules that have been functionalized with an alkene group.

-

Nucleophilic Reactions: The thiol group can also participate in various nucleophilic reactions, further expanding its utility in bioconjugation.

Quantitative Data Presentation

The effectiveness of MPTMS in surface modification can be quantified through various analytical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Contact Angle Measurements Before and After MPTMS Modification

Contact angle goniometry is a common method to assess the change in surface hydrophobicity upon modification. A change in the water contact angle is indicative of a successful surface treatment.

| Substrate | Initial Water Contact Angle (°) | Water Contact Angle after MPTMS (°) | Reference |

| Glass | < 10 | 60 - 75 | [3] |

| Silicon Wafer (with native oxide) | ~0 (hydrophilic) | 72 | [4] |

| Gold (Au) | ~20-30 | 50 - 60 | [5] |

| Polydimethylsiloxane (PDMS) (plasma-treated) | < 10 | 50 - 60 | [6] |

Table 2: Adhesion Strength Enhancement with MPTMS

MPTMS is frequently used as an adhesion promoter to improve the bond between dissimilar materials. The following table presents data on the enhancement of bond strength.

| Material System | Test Method | Bond Strength without MPTMS | Bond Strength with MPTMS | Adhesion Enhancement | Reference |

| Butyl Rubber - Aluminum | T-Peel Test | (normalized to 100%) | (normalized to 320%) | ~220% | [7] |

| Composite Cement - Zirconia | Shear Bond Strength | Varies | Significantly Improved | N/A | [8][9] |

| PDMS - Thermoplastic Polyurethane | Peel-off Strength | Low | Up to 7.63 N/mm | Significant | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and a general experimental workflow for surface modification with MPTMS.

Signaling Pathways

Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments involving MPTMS.

Protocol for Silanization of Glass or Silicon Substrates

This protocol is adapted from procedures described for creating a self-assembled monolayer of MPTMS on hydroxylated surfaces.[3][4]

Materials:

-

Glass slides or silicon wafers

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

(3-Mercaptopropyl)trimethoxysilane (MPTMS)

-

Anhydrous ethanol or toluene

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the glass slides or silicon wafers in Piranha solution for 10-15 minutes to clean and hydroxylate the surface.

-

Thoroughly rinse the substrates with copious amounts of deionized water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

MPTMS Solution Preparation:

-

Prepare a 1-10% (v/v) solution of MPTMS in anhydrous ethanol or toluene. For hydrolysis, a small amount of water (e.g., 5% v/v) can be added to the ethanol.

-

-

Silanization:

-

Immediately immerse the cleaned, dry substrates into the freshly prepared MPTMS solution.

-

Incubate for 1-3 hours at room temperature. The incubation time can be varied to control the layer thickness and density.

-

-

Rinsing:

-

Remove the substrates from the silane solution and rinse thoroughly with the same solvent (ethanol or toluene) to remove any physisorbed MPTMS.

-

Perform a final rinse with deionized water if an aqueous environment is to be used subsequently.

-

-

Curing:

-

Dry the substrates under a stream of nitrogen.

-

For enhanced cross-linking and stability of the silane layer, bake the substrates in an oven at 110-120°C for 10-60 minutes.[3]

-

Protocol for Characterization by ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify the chemical bonds present on the modified surface.

Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., with a Germanium or Zinc Selenide crystal).

Procedure:

-

Background Spectrum:

-

Record a background spectrum of the clean, unmodified substrate pressed against the ATR crystal.

-

-

Sample Spectrum:

-

Place the MPTMS-modified substrate onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum.

-

-

Data Analysis:

Protocol for Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental composition and chemical state information.

Equipment:

-

XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Introduction:

-

Mount the MPTMS-modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

-

-

Survey Scan:

-

Acquire a survey spectrum to identify the elements present on the surface. Expect to see peaks for Si, O, C, and S.

-

-

High-Resolution Scans:

-

Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and S 2p regions.

-

-

Data Analysis:

-

Si 2p: The peak position will be indicative of the Si-O-Si and Si-C bonds.

-

C 1s: The spectrum can be deconvoluted to show contributions from C-C/C-H, C-S, and C-Si bonds.

-

S 2p: The presence of a peak around 163-164 eV confirms the presence of the thiol group.

-

O 1s: This peak will show contributions from the substrate oxide and the Si-O-Si network.

-

Protocol for Characterization by Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the MPTMS layer at the nanoscale.

Equipment:

-

Atomic Force Microscope

-

Appropriate AFM probes (e.g., silicon probes for tapping mode).

Procedure:

-

Sample Mounting:

-

Securely mount the MPTMS-modified substrate on an AFM sample puck.

-

-

Imaging:

-

Engage the AFM tip with the surface. Tapping mode is often preferred for imaging soft molecular layers to minimize sample damage.

-

Scan the desired area to obtain a topographic image.

-

-

Data Analysis:

-

Analyze the image to assess the uniformity and morphology of the MPTMS layer. The surface roughness can be calculated from the image data. The formation of islands or a complete monolayer can be observed.[4]

-

Conclusion

The mechanism of action of this compound is a powerful example of bifunctional chemistry, enabling the robust linkage of disparate materials. A thorough understanding of the hydrolysis and condensation of its silane group, coupled with the versatile reactivity of its thiol group, is essential for its effective application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to harness the capabilities of MPTMS for surface engineering, bioconjugation, and the creation of novel functional materials.

References

- 1. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Influence of Adhesion Promoter Primers on Polymerization Kinetics and Long-term Bond Strength of Composite Cements to Zirconia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

(3-mercaptopropyl)trimethoxysilane literature review

An In-depth Technical Guide to (3-mercaptopropyl)trimethoxysilane: Properties, Synthesis, and Applications in Scientific Research

(3-mercaptopropyl)trimethoxysilane (MPTMS) is a versatile organosilane compound widely utilized in materials science, nanotechnology, and biomedical research.[1] Its bifunctional nature, featuring a trimethoxysilane group at one end and a terminal thiol group at the other, allows it to act as a molecular bridge between inorganic substrates and organic materials.[2] This unique characteristic makes it an invaluable tool for surface modification, nanoparticle functionalization, and the development of advanced composites.[1][2] This technical guide provides a comprehensive overview of MPTMS, including its chemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

MPTMS, with the chemical formula C₆H₁₆O₃SSi, is a liquid at room temperature with a density of approximately 1.057 g/mL.[3] The trimethoxysilyl group is reactive towards surfaces rich in hydroxyl groups, such as glass, silica, and various metal oxides.[2] In the presence of water, this group undergoes hydrolysis to form reactive silanol groups (-Si-OH).[1] These silanols can then condense with hydroxyl groups on a substrate to form stable, covalent Si-O-substrate bonds, or with each other to form a cross-linked siloxane network (Si-O-Si).[1][4]

The terminal thiol (-SH) group provides a reactive site for a variety of chemical transformations.[2] Thiols can be oxidized to form disulfide bonds, participate in nucleophilic reactions, and exhibit strong affinity for certain metal surfaces, most notably gold, silver, and copper, forming stable metal-thiolate bonds.[2] This property is extensively exploited for the self-assembly of MPTMS monolayers on these metallic surfaces.[2][4] Furthermore, the thiol group can readily participate in "thiol-ene" click chemistry reactions, enabling the covalent attachment of molecules containing a carbon-carbon double bond.[2][5]

Industrially, MPTMS is commonly synthesized through the nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane and a sulfur nucleophile.[2] A laboratory-scale synthesis has also been reported using thiourea and chloropropyltrichlorosilane as the primary starting materials.[6]

Table 1: Physicochemical Properties of (3-mercaptopropyl)trimethoxysilane

| Property | Value | References |

| Molecular Formula | C₆H₁₆O₃SSi | [3] |

| Molecular Weight | 196.34 g/mol | |

| CAS Number | 4420-74-0 | [3] |

| Appearance | Liquid | |

| Density | 1.057 g/mL at 25 °C | |

| Boiling Point | 213-215 °C | |

| Refractive Index | n20/D 1.444 |

Key Applications in Research and Drug Development

The dual functionality of MPTMS has led to its widespread use in several areas of scientific research, with significant implications for drug development.

Surface Modification and Functionalization

MPTMS is extensively used to modify the surfaces of various materials to alter their properties, such as adhesion, wettability, and biocompatibility.[1] By forming a covalent linkage to a substrate, MPTMS introduces a high density of reactive thiol groups on the surface.[2] These thiol groups can then be used to immobilize biomolecules, including proteins and nucleic acids, making MPTMS a critical component in the development of biosensors and biocompatible materials.[1][2]

Figure 1: MPTMS Surface Modification Workflow.

Nanoparticle Functionalization

MPTMS is a key reagent for the functionalization of various nanoparticles, including silica, gold, and magnetic nanoparticles.[2][7] This surface modification can enhance the stability and solubility of nanoparticles in aqueous media.[8] For instance, MPTMS has been used to functionalize gadolinium oxide (Gd₂O₃) nanoparticles for the fluorescent detection of cysteine and to modify silica nanoparticles for incorporation into nanocomposite films.[8][9] The thiol groups on the surface of MPTMS-coated nanoparticles serve as versatile handles for the attachment of drugs, targeting ligands, or imaging agents, making them promising candidates for drug delivery and diagnostic applications.[1]

Table 2: Examples of MPTMS-Functionalized Nanoparticles and Their Properties

| Nanoparticle Core | MPTMS-Modified Size | Application | References |

| Gd₂O₃ | 7 ± 1 nm | Cysteine Sensing | [8] |

| SiO₂ | 341 nm (DLS) | UV Curable Coatings | [10] |

| Fe₃O₄ | 6-8 nm (magnetic core) | General Functionalization | [7] |

| SiO₂ | ~200 nm (STEM) | Nanocomposite Films | [9] |

Biosensors and Biocompatible Materials

The ability of the thiol group to bind with proteins and other biomolecules makes MPTMS an important tool in the development of biosensors.[2] By creating a thiol-terminated surface, MPTMS facilitates the immobilization of enzymes, antibodies, or other biological recognition elements onto a transducer surface. This is a crucial step in the fabrication of sensitive and specific biosensing devices. Additionally, MPTMS-modified surfaces can be tailored to improve the biocompatibility of materials used in medical implants and devices.[1]

Experimental Protocols

General Protocol for Surface Modification of Glass with MPTMS

This protocol describes a general procedure for modifying a silicate glass surface with MPTMS, adapted from literature methodologies.[5][11]

-

Cleaning: The glass substrate is first rigorously cleaned to ensure a high density of surface hydroxyl groups. This is typically achieved by sonicating the substrate in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with an oxidizing agent such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an acid bath.[5] The cleaned substrate is then thoroughly rinsed with deionized water and dried.

-

Silanization: The cleaned and dried substrate is immersed in a solution of MPTMS in an anhydrous organic solvent (e.g., toluene or ethanol). The concentration of MPTMS can vary, but is typically in the range of 1-5% (v/v).[7][12] The reaction is allowed to proceed for a specified time, often several hours, at room temperature or with gentle heating.[11]

-

Rinsing and Curing: After silanization, the substrate is removed from the solution and rinsed with the organic solvent to remove any unbound MPTMS. The substrate is then typically cured at an elevated temperature (e.g., 100-120 °C) to promote the formation of covalent bonds between the silanol groups and the substrate, as well as cross-linking between adjacent MPTMS molecules.[11]

Figure 2: Experimental Workflow for Glass Surface Modification with MPTMS.

Protocol for Functionalization of Gadolinium Oxide Nanoparticles (Gd₂O₃ NPs)

This protocol is based on the work by Kumar et al. for the surface modification of Gd₂O₃ NPs with MPTMS.[8]

-

Dispersion of Nanoparticles: 100 mg of Gd₂O₃ NPs are dispersed in 25 mL of ethanol. The dispersion is sonicated at room temperature for 1 hour to ensure homogeneity.[8]

-

Addition of MPTMS: A solution of MPTMS (250 µL of 1 wt%) is added dropwise to the nanoparticle dispersion under constant stirring.[8]

-

Reaction: The resulting mixture is stirred at 350 rpm for 36 hours.[8]

-

Purification: The MPTMS-functionalized Gd₂O₃ NPs (MPTMS@Gd₂O₃) are collected by filtration. The collected powder is then washed with distilled water and ethanol to remove excess reagents.[8]

-

Drying: The final product is dried at 70 °C.[8]

Characterization Techniques

The successful functionalization of surfaces and nanoparticles with MPTMS is typically confirmed using a variety of analytical techniques.

Table 3: Common Analytical Techniques for Characterizing MPTMS-Modified Materials

| Technique | Information Provided | References |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of characteristic chemical bonds, such as Si-O-Si, C-H, and S-H. | [7][8] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state of the surface, confirming the presence of Si, S, C, and O. | [4][5] |

| Contact Angle Goniometry | Measures changes in surface wettability, indicating successful surface modification. | [5][13] |

| Dynamic Light Scattering (DLS) | Determines the hydrodynamic size of functionalized nanoparticles in suspension. | [8][10] |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the morphology and size of nanoparticles and the topography of modified surfaces. | [8][9][10] |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (MPTMS) grafted onto an inorganic substrate. | [7][14] |

| Raman Spectroscopy | Provides information about the vibrational modes of the material, confirming the presence of specific functional groups. | [8] |

References

- 1. Buy (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 [smolecule.com]

- 2. (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 | Benchchem [benchchem.com]

- 3. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

The Thiol-Ene Click Reaction: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The thiol-ene reaction, a cornerstone of click chemistry, has emerged as a powerful and versatile tool for the efficient formation of carbon-sulfur bonds. Its high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups have made it indispensable in fields ranging from polymer science and materials science to bioconjugation and drug discovery. This in-depth technical guide provides a comprehensive overview of the fundamental principles of the thiol-ene reaction, including its mechanisms, kinetics, and influencing factors, supplemented with detailed experimental protocols and quantitative data to aid researchers in its practical application.

Core Principles and Mechanisms

The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether.[1] This transformation can proceed through two primary mechanistic pathways: a radical-mediated addition and a nucleophilic Michael addition.[2][3]

Radical-Mediated Thiol-Ene Reaction

The radical-mediated pathway is the most common and versatile route. It is a chain reaction that can be initiated by light (photo-initiated), heat (thermally-initiated), or a radical initiator.[1][2] The reaction proceeds via an anti-Markovnikov addition, meaning the thiol's sulfur atom adds to the less substituted carbon of the double bond.[1]

The mechanism consists of three main stages:

-

Initiation: A radical initiator (e.g., a photoinitiator like DMPA or a thermal initiator like AIBN) generates a thiyl radical (RS•) from the thiol.[1][2]

-

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain.[1]

-

Termination: The chain reaction is terminated by the combination of two radicals.

Caption: Radical-mediated thiol-ene reaction mechanism.

Nucleophilic Thiol-Michael Addition

When the alkene is electron-deficient, such as in acrylates or maleimides, the thiol can undergo a conjugate addition known as the Thiol-Michael addition.[1][4] This reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion.[2][3] The thiolate then attacks the β-carbon of the electron-deficient alkene.

Caption: Nucleophilic thiol-Michael addition mechanism.

Reaction Kinetics and Influencing Factors

The kinetics of the thiol-ene reaction are influenced by several factors, including the structure of the thiol and alkene, the solvent, and the initiator concentration.

Kinetics of Radical Thiol-Ene Reactions

The overall rate of the radical thiol-ene reaction is determined by the relative rates of the propagation step (kp) and the chain-transfer step (kCT).[5][6] The ratio of these rate constants (kp/kCT) dictates the reaction order with respect to the thiol and ene concentrations.

-

kp >> kCT (Chain-transfer limited): The reaction rate is first order with respect to the thiol concentration and zero order with respect to the ene concentration. This is often observed with less reactive alkenes.[1]

-

kp << kCT (Propagation limited): The reaction rate is first order with respect to the ene concentration and zero order with respect to the thiol concentration. This is common for highly reactive alkenes like allyl ethers.[1]

-

kp ≈ kCT: The reaction is approximately half order with respect to both the thiol and ene concentrations.[5]

Table 1: Influence of Alkene Structure on Radical Thiol-Ene Reaction Kinetics

| Alkene Type | Electron Density | Carbon Radical Stability | kp/kCT Ratio | Rate Limiting Step |

| Vinyl Ether | High | Low | ~1 | Propagation/Chain-Transfer |

| Allyl Ether | High | Low | High | Chain-Transfer |

| Norbornene | Strained | High | ~1 | Propagation/Chain-Transfer |

| Acrylate | Low | High | Low | Propagation |

| Vinyl Silazane | Low | High | Very Low | Propagation |

Factors Influencing Reaction Rate and Yield

-

Alkene Structure: Electron-rich alkenes (e.g., vinyl ethers, allyl ethers) and strained alkenes (e.g., norbornenes) generally exhibit higher reactivity in radical thiol-ene reactions.[1][7] Electron-deficient alkenes are more suited for the nucleophilic Michael addition pathway.[4]

-

Thiol Structure: The acidity of the thiol (pKa) and the steric hindrance around the thiol group can affect the reaction rate. More acidic thiols are more readily deprotonated in the Michael addition, while sterically hindered thiols can slow down both reaction types.

-

Solvent: The choice of solvent can influence the reaction rate, particularly in the radical pathway. Polar solvents can accelerate hydrogen atom transfer from hydrocarbons by alkyl radicals.[5] Nonpolar solvents can increase the chain transfer rate constant.[5]

-

Initiator: In photoinitiated reactions, the concentration and type of photoinitiator affect the rate of radical generation and thus the overall reaction rate. In thermally initiated reactions, the temperature and the decomposition rate of the initiator are crucial.

-

Oxygen Inhibition: Radical thiol-ene reactions are significantly less sensitive to oxygen inhibition compared to other radical polymerizations. This is because the peroxy radicals formed by the reaction of carbon-centered radicals with oxygen can abstract a hydrogen from a thiol, regenerating the thiyl radical and allowing the chain reaction to continue.[8]

Experimental Protocols

The following are representative experimental protocols for conducting photoinitiated and nucleophile-catalyzed thiol-ene reactions.

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol describes the synthesis of a thioether from an alkene and a thiol using a photoinitiator.

Materials:

-

Alkene (1.0 mmol, 1.0 equiv)

-

Thiol (1.2 mmol, 1.2 equiv)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 mmol, 0.05 equiv)

-

Solvent (e.g., THF, acetonitrile, or dichloromethane), if necessary

-

UV lamp (e.g., 365 nm)

Procedure:

-

In a quartz reaction vessel, dissolve the alkene and the photoinitiator in the chosen solvent (if used).

-

Add the thiol to the solution.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, although this is not always strictly necessary for thiol-ene reactions.

-

Irradiate the stirred reaction mixture with a UV lamp at room temperature. Monitor the reaction progress by TLC or NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 2: Example Yields for Photoinitiated Thiol-Ene Reactions

| Alkene | Thiol | Photoinitiator | Solvent | Time (h) | Yield (%) |

| 1-Octene | 1-Dodecanethiol | DMPA | THF | 1 | 95 |

| Allyl Phenyl Ether | Thiophenol | DMPA | Acetonitrile | 0.5 | 98 |

| N-Allylaniline | 1-Hexanethiol | Irgacure 2959 | Methanol | 2 | 85 |

General Protocol for Nucleophile-Catalyzed Thiol-Michael Addition

This protocol describes the synthesis of a thioether from an electron-deficient alkene and a thiol using a base catalyst.

Materials:

-

Electron-deficient alkene (e.g., acrylate, maleimide) (1.0 mmol, 1.0 equiv)

-

Thiol (1.1 mmol, 1.1 equiv)

-

Base catalyst (e.g., triethylamine, DBU, 0.1 mmol, 0.1 equiv)

-

Solvent (e.g., THF, DMF, or methanol)

Procedure:

-

In a round-bottom flask, dissolve the electron-deficient alkene in the chosen solvent.

-

Add the thiol to the solution.

-

Add the base catalyst dropwise to the stirred reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or NMR spectroscopy. The reaction is often complete within minutes to a few hours.

-

Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a photoinitiated thiol-ene reaction followed by purification.

Caption: A typical experimental workflow for a photoinitiated thiol-ene reaction.

Applications in Drug Development and Research

The robustness and orthogonality of the thiol-ene reaction have led to its widespread adoption in drug development and various research areas.

-

Bioconjugation: The mild reaction conditions make it ideal for conjugating molecules to sensitive biomolecules like peptides and proteins without affecting their structure or function.[9]

-

Drug Delivery: Thiol-ene chemistry is used to synthesize well-defined polymers and hydrogels for controlled drug release applications.

-

Dendrimer Synthesis: The high efficiency and lack of byproducts are advantageous for the iterative synthesis of dendrimers.[1]

-

Surface Modification: Surfaces can be functionalized with thiols or enes, allowing for subsequent modification via the thiol-ene reaction to create materials with specific properties.

-

Peptide and Protein Modification: The reaction's selectivity for cysteine residues in proteins allows for site-specific labeling and modification.[9]

Troubleshooting and Safety Considerations

Troubleshooting:

-

Low Yield: In radical reactions, incomplete conversion may be due to insufficient initiator, short reaction time, or competing side reactions. In Michael additions, an inappropriate base or insufficient catalyst loading could be the cause. For challenging substrates, consider using a "repair" system, such as triethylborane and catechol, to improve the efficiency of the radical chain process.[10]

-

Side Products: The formation of disulfides from thiol oxidation can be a side reaction, especially if the reaction is slow or exposed to air for extended periods.

-

Solubility Issues: For reactions involving polar biomolecules and nonpolar organic molecules, finding a suitable solvent system that solubilizes all components can be challenging.[11]

Safety Precautions:

-

UV Radiation: When performing photoinitiated reactions, always use appropriate eye protection (UV-blocking goggles) and shield the experimental setup to prevent exposure to harmful UV radiation.

-

Thiols: Many thiols have a strong, unpleasant odor and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat).

-

Radical Initiators: Some radical initiators can be unstable and should be handled with care according to the manufacturer's safety data sheet.

This guide provides a foundational understanding of the thiol-ene click reaction, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool. By understanding the underlying principles and having access to practical experimental guidance, the full potential of the thiol-ene reaction can be harnessed for a wide array of applications.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Mercapto-Propylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and application of (3-Mercaptopropyl)trimethoxysilane (MPTMS), a versatile organosilane compound widely utilized in surface modification, nanoparticle functionalization, and as a coupling agent. Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential hazards.

Chemical and Physical Properties

(3-Mercaptopropyl)trimethoxysilane is a bifunctional organosilane featuring a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group.[1] This dual reactivity allows it to act as a molecular bridge between inorganic substrates and organic materials.

Table 1: Physical and Chemical Properties of (3-Mercaptopropyl)trimethoxysilane

| Property | Value |

| Molecular Formula | C6H16O3SSi |

| Molecular Weight | 196.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Slight mercaptan odor |

| Boiling Point | 213-215 °C |

| Melting Point | < -50 °C |

| Flash Point | 96 °C (204.8 °F) - closed cup |

| Density | 1.057 g/mL at 25 °C |

| Solubility | Miscible with methanol, ethanol, isopropanol, acetone, benzene, toluene, and xylene. Hydrolyzes slowly in water. |

Hazard Identification and Safety Precautions

MPTMS is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.

Table 2: Hazard Identification

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed.[2][3] |

| Skin Sensitization | May cause an allergic skin reaction.[2][3] |

| Eye Irritation | Causes serious eye irritation. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][4] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling MPTMS to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Chemical splash goggles or a face shield.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes.[5] |

| Respiratory Protection | Use in a well-ventilated area or with a respirator equipped with an appropriate filter if inhalation risk is high.[6] |

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to ensure safety and maintain the integrity of the chemical.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed to prevent moisture contamination, which can lead to hydrolysis.[8]

-

The recommended storage temperature is 2-8°C.

-

Protect from light.[2]

Disposal:

-

Dispose of contents and container in accordance with local, state, and federal regulations.[2]

-

Do not allow to enter drains or waterways.[4]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |

Experimental Protocols

MPTMS is widely used for surface functionalization of various materials, including nanoparticles. Below is a representative experimental protocol for the surface modification of silica nanoparticles.

Surface Modification of Silica Nanoparticles

This protocol details the steps for grafting MPTMS onto the surface of silica nanoparticles.

-

Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in a suitable solvent, such as ethanol, using sonication to ensure a homogenous mixture.

-

Addition of MPTMS: Under stirring, add a calculated amount of (3-Mercaptopropyl)trimethoxysilane to the nanoparticle dispersion. The amount will depend on the desired surface coverage.

-

Reaction: Allow the reaction to proceed for a set period (e.g., 24 hours) at a specific temperature (e.g., room temperature or elevated). The methoxy groups of MPTMS will hydrolyze and then condense with the hydroxyl groups on the silica surface.

-

Washing: After the reaction, the functionalized nanoparticles are typically washed several times with the solvent to remove any unreacted silane. Centrifugation is often used to separate the particles from the supernatant.

-

Drying: The final product of MPTMS-functionalized silica nanoparticles is then dried, often in a vacuum oven.

Diagrams

Mechanism of Action as a Coupling Agent

The following diagram illustrates the mechanism by which (3-Mercaptopropyl)trimethoxysilane acts as a coupling agent, bridging an inorganic substrate and an organic polymer.

Caption: Mechanism of MPTMS as a Coupling Agent.

Experimental Workflow for Surface Functionalization

This diagram outlines a typical experimental workflow for the surface functionalization of a substrate with (3-Mercaptopropyl)trimethoxysilane.

Caption: Experimental Workflow for Surface Functionalization.

Safety and Handling Logical Flow

This diagram presents a logical decision-making flow for the safe handling of (3-Mercaptopropyl)trimethoxysilane.

Caption: Safety and Handling Decision Flow.

References

An In-depth Technical Guide to the Hydrolysis and Condensation of Mercapto-propylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions of mercapto-propylsilane, specifically (3-Mercaptopropyl)trimethoxysilane (MPTMS). These reactions are fundamental to the application of MPTMS in surface modification, nanoparticle functionalization, and the formation of self-assembled monolayers (SAMs), which are critical processes in various fields, including drug development and materials science. This document details the underlying chemical mechanisms, kinetic parameters, influencing factors, and characterization techniques. Detailed experimental protocols are provided to enable researchers to monitor and control these processes effectively.

Introduction

(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a bifunctional organosilane that possesses both a reactive thiol group and hydrolyzable methoxysilyl groups. This dual functionality allows it to act as a versatile coupling agent, bridging inorganic substrates and organic materials. The hydrolysis of the methoxy groups to form silanols, followed by the condensation of these silanols to create a stable siloxane network, is the cornerstone of its utility. Understanding and controlling these reactions are paramount for achieving desired surface properties and material performance.

Chemical Mechanisms

The overall process of MPTMS surface modification involves two primary reactions: hydrolysis and condensation.

2.1. Hydrolysis

Hydrolysis is the initial step where the methoxy groups (-OCH₃) of the silane are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, a methoxy group is protonated, making it a better leaving group (methanol). A water molecule then attacks the silicon atom. The rate of hydrolysis is generally faster in acidic conditions compared to neutral pH.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.

The hydrolysis of MPTMS proceeds in a stepwise manner, with the trimethoxysilane sequentially converting to dihydroxymethoxysilane, trihydroxysilane, and ultimately forming silanetriol, Si(OH)₃.

2.2. Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. This process involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. Condensation can occur in two ways:

-

Intermolecular Condensation: Silanol groups from two different MPTMS molecules react to form a dimer, and subsequently, oligomers and a cross-linked network. This is the primary mechanism for the formation of a polysiloxane layer.

-

Surface Condensation: Silanol groups on the MPTMS molecule can react with hydroxyl groups present on the surface of a substrate (e.g., silica, metal oxides), leading to the covalent grafting of the MPTMS onto the surface.

The condensation rate is also significantly influenced by pH, with the minimum rate observed around pH 4.

Factors Influencing Hydrolysis and Condensation

Several factors critically affect the rates of hydrolysis and condensation, thereby influencing the structure and properties of the resulting silane layer.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum near pH 7, increases in acidic and basic conditions.[1][2][3] | Minimum around pH 4, increases in acidic and basic conditions.[1] | The relative rates of hydrolysis and condensation are crucial for film quality. At high pH, rapid condensation can lead to the formation of aggregates in solution.[4] |

| Water Concentration | Increases with higher water concentration. | Increases with higher silanol concentration, which is a product of hydrolysis. | A stoichiometric amount of water is required for complete hydrolysis. Excess water can drive the reaction forward. |

| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures can accelerate both reactions, potentially leading to less ordered films if not controlled. |

| Solvent | The type of solvent can affect the solubility of the silane and the availability of water. Miscible solvents like ethanol are commonly used. | The solvent can influence the conformation of the silane molecules and the resulting network structure. | Trace amounts of water in organic solvents can be sufficient to initiate hydrolysis.[5] |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., ammonia) are effective catalysts.[6] | Catalysts that promote hydrolysis also generally promote condensation. | The choice of catalyst can influence the final structure of the siloxane network. |

| Silane Concentration | Generally follows first-order kinetics with respect to silane concentration. | Higher concentrations lead to increased intermolecular condensation and potentially thicker films or particle formation.[5] | At high concentrations, self-polymerization in solution can compete with surface deposition.[5] |

Characterization Techniques

A variety of analytical techniques are employed to monitor the hydrolysis and condensation of MPTMS and to characterize the resulting films.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed information on the kinetics of hydrolysis by monitoring the disappearance of methoxy signals and the appearance of methanol and silanol signals.[7][8][9][10][11] ²⁹Si NMR is particularly powerful for observing the formation of different siloxane species (dimers, trimers, cyclic structures).[7][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to track the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands, providing qualitative and semi-quantitative information on the extent of hydrolysis and condensation.[12][13] |

| Raman Spectroscopy | A powerful in-situ technique for monitoring the kinetics of both hydrolysis and condensation in real-time.[14][15] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique used to determine the elemental composition and chemical states of the elements in the silane layer, confirming the presence of Si, S, C, and O and the formation of Si-O-Si bonds.[12][16] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing the morphology and roughness of the deposited silane film.[5] |

| Contact Angle Goniometry | Measures the surface energy of the modified substrate. Changes in the water contact angle can indicate the successful deposition and organization of the MPTMS layer.[5] |

| Ellipsometry | Used to measure the thickness of the deposited silane film with high precision.[12][16] |

Experimental Protocols

The following sections provide detailed protocols for key experiments related to the hydrolysis and condensation of MPTMS.

5.1. Protocol for Monitoring MPTMS Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the quantitative analysis of the hydrolysis kinetics of MPTMS.

-

Solution Preparation:

-

Prepare a stock solution of MPTMS in a deuterated solvent (e.g., D₂O, acetone-d₆) to a known concentration (e.g., 1% v/v).

-

Prepare acidic or basic aqueous solutions of known pH using D₂O and appropriate acids (e.g., DCl) or bases (e.g., NaOD).

-

-

NMR Sample Preparation:

-

In an NMR tube, mix the MPTMS stock solution with the deuterated aqueous solution of the desired pH at a specific ratio (e.g., 1:1 v/v) at a controlled temperature.

-

Start the NMR acquisition immediately after mixing.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Key signals to monitor:

-

Methoxy protons of MPTMS (~3.6 ppm).

-

Methylene protons of the propyl chain.

-

Methanol protons (byproduct of hydrolysis, ~3.3 ppm).

-

-

-

Data Analysis:

-

Integrate the peaks corresponding to the methoxy protons of MPTMS and the methanol protons.

-

The extent of hydrolysis at time 't' can be calculated from the relative integrals of the methoxy and methanol peaks.

-

Plot the concentration of MPTMS versus time to determine the reaction rate and order. For a pseudo-first-order reaction, a plot of ln([MPTMS]) vs. time will be linear.

-

5.2. Protocol for Characterizing MPTMS Condensation by FTIR Spectroscopy

This protocol is suitable for observing the formation of siloxane bonds on a substrate.

-

Substrate Preparation:

-

Clean the substrate (e.g., silicon wafer, glass slide) thoroughly to ensure a hydroxylated surface. A common method is treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by extensive rinsing with deionized water. Caution: Piranha solution is extremely corrosive and reactive.

-

-

Silanization:

-

Prepare a solution of MPTMS in an appropriate solvent (e.g., 1% v/v in ethanol/water 95:5). The pH can be adjusted as needed.

-

Immerse the cleaned substrate in the MPTMS solution for a specific duration (e.g., 1-24 hours) at a controlled temperature.

-

After immersion, rinse the substrate with the solvent to remove any physisorbed silane.

-

Cure the substrate in an oven (e.g., at 110°C for 1 hour) to promote further condensation.

-

-

FTIR Analysis:

-

Acquire an FTIR spectrum of the uncoated substrate as a background.

-

Acquire an FTIR spectrum of the MPTMS-coated substrate.

-

Key spectral features to analyze:

-

Disappearance or reduction of Si-O-CH₃ stretching bands (~1080 cm⁻¹).

-

Appearance of a broad Si-OH stretching band (~3200-3600 cm⁻¹).

-

Appearance of a broad and strong Si-O-Si stretching band (~1000-1100 cm⁻¹).

-

-

References

- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 6. Sol-Gel Chemistry: From Molecule to Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. afinitica.com [afinitica.com]

- 14. Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers [ijmmm.ustb.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mercapto-propylsilane: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of mercapto-propylsilane, a versatile organosilane compound with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical and physical properties, synthesis, and its role in the surface modification of materials for drug delivery systems.

Chemical Identification and Properties

This compound is a bifunctional molecule containing a terminal thiol (-SH) group and hydrolyzable alkoxy groups (either methoxy or ethoxy) attached to a silicon atom. This unique structure allows it to act as a coupling agent, bridging inorganic substrates and organic materials. The two most common forms are (3-Mercaptopropyl)trimethoxysilane (MPTMS) and (3-Mercaptopropyl)triethoxysilane (MPTES).

Table 1: Chemical Identification of Mercapto-propylsilanes

| Compound Name | (3-Mercaptopropyl)trimethoxysilane | (3-Mercaptopropyl)triethoxysilane |

| Abbreviation | MPTMS | MPTES |

| CAS Number | 4420-74-0[1][2][3] | 14814-09-6[4][5] |

| Molecular Formula | C6H16O3SSi[1][2][3][6] | C9H22O3SSi[4][5] |

| Synonyms | 3-(Trimethoxysilyl)-1-propanethiol, γ-Mercaptopropyltrimethoxysilane[2][7] | 3-(Triethoxysilyl)propane-1-thiol, γ-Mercaptopropyltriethoxysilane[5][8] |

Table 2: Physical and Chemical Properties of Mercapto-propylsilanes

| Property | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | (3-Mercaptopropyl)triethoxysilane (MPTES) |

| Molecular Weight | 196.34 g/mol [2][9][10] | 238.44 g/mol |

| Appearance | Colorless to pale yellow liquid[1][7] | Colorless to straw-colored liquid[8] |

| Boiling Point | 213-215 °C[10][11] | 210 °C |

| Melting Point | < -50 °C[11] | - |

| Flash Point | 96 °C[11] | 89.5 °C[12] |

| Density | 1.057 g/mL at 25 °C[10] | 0.99 g/cm³ at 20 °C[12] |

| Refractive Index | n20/D 1.444[10] | 1.4340-1.4410 @ 20°C[4] |

| Solubility | Miscible with methanol, ethanol, acetone, toluene. Decomposes in water.[6] | Soluble in alcohols, ketones, and hydrocarbons. Slowly hydrolyzed by water.[5][13] |

Synthesis of (3-Mercaptopropyl)trimethoxysilane (MPTMS)

A common laboratory and industrial method for synthesizing MPTMS involves the reaction of γ-chloropropyltrimethoxysilane with a sulfur source, such as thiourea, followed by alkalization.[14][15]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 60g of γ-chloropropyltrimethoxysilane, 28g of dried thiourea, 32g of anhydrous methanol, and 0.7g of dried potassium iodide (as a catalyst).[15]

-

Reflux: Heat the mixture with stirring to a reflux temperature of 69-73 °C and maintain for 24 hours.[15]

-

Alkalization: Cool the reaction mixture to 60 °C and slowly add 10g of ethylenediamine. Stir the mixture at 70-73 °C for 30 minutes.[15]

-

Solvent Removal: Reconfigure the apparatus for distillation and remove the methanol solvent.[15]

-

Purification: Perform reduced-pressure distillation (31-32 mmHg) and collect the product that distills at 140-150 °C. This yields high-purity (≥98%) (3-mercaptopropyl)trimethoxysilane.[15]

Applications in Surface Modification and Nanoparticle Functionalization

The bifunctional nature of this compound makes it an excellent coupling agent for modifying the surfaces of inorganic materials, such as silica and gold nanoparticles. The trimethoxy- or triethoxysilane groups hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the surface of the substrate, forming stable covalent Si-O-Si bonds. This leaves the thiol groups exposed on the surface, which can then be used for further functionalization, such as the attachment of drug molecules, targeting ligands, or polymers.

Experimental Protocol: Functionalization of Silica Nanoparticles with MPTMS

This protocol describes a general procedure for the functionalization of silica nanoparticles.

-

Nanoparticle Suspension: Disperse 100 mg of silica nanoparticles in 25 mL of ethanol and sonicate for 1 hour at room temperature to ensure a uniform dispersion.

-

Silanization: While stirring, add a 1% (w/v) solution of MPTMS in ethanol dropwise to the nanoparticle suspension.

-

Reaction: Allow the reaction to proceed for 36 hours at room temperature with continuous stirring.

-

Washing: Collect the functionalized nanoparticles by centrifugation. Wash the particles sequentially with ethanol and deionized water to remove any unreacted MPTMS.

-

Drying: Dry the MPTMS-functionalized silica nanoparticles in a vacuum oven at 70 °C.

Application in Drug Delivery

MPTMS-functionalized nanoparticles are extensively explored as carriers for targeted drug delivery. The surface thiol groups provide a reactive handle for the covalent attachment of therapeutic agents, reducing premature drug release and enhancing stability.

Experimental Protocol: Conjugation of Doxorubicin to Thiol-Functionalized Nanoparticles

This protocol outlines a general method for conjugating the anticancer drug doxorubicin (DOX) to MPTMS-functionalized nanoparticles. This method often involves a crosslinker.

-